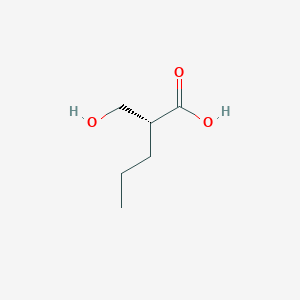

(R)-2-Hydroxymethyl-pentanoic acid

Descripción general

Descripción

(R)-2-Hydroxymethyl-pentanoic acid is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Protecting Group Chemistry of α-Glucoisosaccharinic Acid

Alpha and beta-glucoisosaccharinic acids, which include (2S,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid and (2R,4S)-2,4,5-trihydroxy-2-(hydroxymethyl)pentanoic acid, are produced when cellulosic materials are treated with aqueous alkali. These acids are valuable as platform chemicals due to their highly functionalized carbon skeleton with fixed chirality at C-2 and C-4, making them ideal for synthesis. Research has focused on the protecting group chemistry of the lactone form of alpha-glucoisosaccharinic acid (α-GISAL), exploring single and multiple step reaction pathways for the regioselective protection of its hydroxyl groups. This includes strategies for protecting individual hydroxyl groups or in pairs, and the synthesis of tri-O-protected α-GISAL derivatives with orthogonal protecting groups (Almond et al., 2018).

Catalytic Hydrogenation of Pentanoic Acid

The liquid phase hydrogenation of pentanoic acid in nonpolar hydrocarbon solutions has been studied using rhenium on titanium oxide catalysts modified with group VIII metals like platinum, palladium, ruthenium, and rhodium. This research showed that during hydrogenation, pentanoic acid is converted into pentanol, followed by esterification with unreacted pentanoic acid into its pentyl ester. The study revealed the conversion process of pentanoic acid and the factors influencing the selectivity to pentanol over various bimetallic catalysts (Simakova et al., 2015).

Brønsted Ionic Liquids Derived from Pentanoic Acid

A series of substituted amines based ionic liquids were prepared using pentanoic acid, resulting in compounds like 2-hydroxy ethylammonium pentanoate (2-HEAPE). The study investigated their thermodynamic properties and the influence of structural variations on these properties, as well as their catalytic activity in aldol condensation processes. It was found that structural modifications in the anion length and degree of substitution can manipulate the catalytic potency of these ionic liquids (Iglesias et al., 2010).

Lipoic Acid Metabolism in Microbial Pathogens

Lipoic acid [(R)-5-(1,2-dithiolan-3-yl)pentanoic acid] is required for intermediate metabolism in free-living cells. This study reviewed the role of lipoate metabolism in bacterial, fungal, and protozoan pathogens, highlighting how these organisms adapt this metabolism to niche environments. The roles of lipoylated proteins in oxidative defense, bacterial sporulation, and gene expression were also surveyed (Spalding & Prigge, 2010).

Propiedades

IUPAC Name |

(2R)-2-(hydroxymethyl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-3-5(4-7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVOTSMEHLZBJY-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxy-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetimidamide](/img/structure/B3161967.png)

![6-(4-Chlorophenyl)-4-hydrazinylthieno[3,2-D]pyrimidine](/img/structure/B3162018.png)

![13-hydroxy-10,16-bis(4-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3162026.png)

![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetyl chloride](/img/structure/B3162040.png)

![1h-Pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B3162051.png)

![Butyl[(4-tert-butylphenyl)methyl]amine](/img/structure/B3162069.png)